molecular formula C22H20BrN5O4 B2398731 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide CAS No. 1326868-69-2

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No. B2398731
M. Wt: 498.337
InChI Key: DXZHJRDCVKKJPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring and a benzyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include its melting point, solubility in various solvents, and stability under different conditions .

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

properties

CAS RN

1326868-69-2

Product Name

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Molecular Formula

C22H20BrN5O4

Molecular Weight

498.337

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H20BrN5O4/c1-31-19-8-3-14(9-20(19)32-2)11-24-21(29)12-27-22(30)18-10-17(26-28(18)13-25-27)15-4-6-16(23)7-5-15/h3-10,13H,11-12H2,1-2H3,(H,24,29)

InChI Key

DXZHJRDCVKKJPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)OC

solubility

not available

Origin of Product

United States

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